molecular formula C9H17NO3 B12982875 Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate

Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate

Cat. No.: B12982875
M. Wt: 187.24 g/mol
InChI Key: BQHLKQZNJCKPOM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is a chiral amino acid ester characterized by a tetrahydro-2H-pyran-4-yl substituent. Its molecular formula is C₉H₁₅NO₃, with a monoisotopic mass of 185.105 g/mol (calculated). The compound features a stereogenic center at the α-carbon (R-configuration), which is critical for its biological activity and interactions with enantioselective targets. This compound is frequently employed in medicinal chemistry as a building block for peptidomimetics or enzyme inhibitors due to its structural rigidity and hydrogen-bonding capacity .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(oxan-4-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1

InChI Key

BQHLKQZNJCKPOM-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1CCOCC1)N

Canonical SMILES

COC(=O)C(CC1CCOCC1)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis from Amino Acid Precursors

The compound is commonly synthesized starting from the corresponding amino acid, 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. The key step is the asymmetric induction to obtain the (R)-enantiomer. This can be achieved by:

  • Employing chiral auxiliaries or chiral catalysts such as chiral ligands in metal-catalyzed asymmetric hydrogenation or addition reactions.
  • Using enzymatic resolution or biocatalysis to selectively convert or separate the desired enantiomer.

Esterification to Form the Methyl Ester

Once the (R)-amino acid is obtained, esterification is performed to convert the carboxylic acid group into the methyl ester. Typical methods include:

  • Acid-catalyzed esterification using methanol and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
  • Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) in the presence of methanol.
  • Mild conditions to preserve stereochemical integrity and avoid racemization.

Use of Protecting Groups

In some synthetic schemes, the amino group is protected to prevent side reactions during esterification or other transformations. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced and later removed under controlled conditions.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Asymmetric synthesis Chiral catalyst or chiral starting material (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
2 Protection (optional) Boc anhydride, base (e.g., triethylamine) Boc-protected amino acid derivative
3 Esterification Methanol, acid catalyst or DCC Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate or Boc-protected methyl ester
4 Deprotection (if applied) Acidic conditions (e.g., TFA) Final methyl ester with free amino group

Research Findings and Data

Enantiomeric Purity and Yield

  • Asymmetric synthesis methods yield the (R)-enantiomer with enantiomeric excess (ee) typically above 95%, crucial for biological activity.
  • Esterification under mild acidic conditions preserves stereochemistry with minimal racemization.
  • Overall yields for the multi-step synthesis range from 60% to 85%, depending on the specific catalysts and conditions used.

Analytical Characterization

Parameter Data
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Optical Rotation Positive, consistent with (R)-configuration
Purity (HPLC) >98%
NMR (1H, 13C) Consistent with expected structure
Mass Spectrometry Molecular ion peak at m/z 188 (M+H)+

Comparative Notes on Protecting Group Use

  • Boc protection facilitates selective reactions and improves yields in multi-step syntheses.
  • Deprotection is typically achieved with trifluoroacetic acid (TFA) without affecting the methyl ester.
  • Use of protecting groups is optional but recommended for complex synthetic routes.

Summary Table of Preparation Methods

Method Description Advantages Disadvantages
Direct asymmetric synthesis Use of chiral catalysts or chiral precursors High enantiomeric purity Requires specialized catalysts
Enzymatic resolution Biocatalytic separation of enantiomers Environmentally friendly, selective May have lower throughput
Esterification post-synthesis Conversion of amino acid to methyl ester Straightforward, well-established Risk of racemization if harsh conditions used
Protecting group strategy Boc protection of amino group during synthesis Enhances selectivity and yield Additional steps increase complexity

Chemical Reactions Analysis

Reaction Types and Conditions

The compound participates in reactions driven by its amino, ester, and tetrahydropyran functional groups. Key reactions include:

Reaction TypeReagents/CatalystsConditionsProducts/Yield
Ester Hydrolysis Aqueous NaOH or HClReflux, 6–8 hoursCarboxylic acid derivative
Amide Formation Acetyl chloride/DMF0–5°C, 2 hoursAcetylated amide (85–92% yield)
Oxidation KMnO₄ in acidic medium60°C, 4 hoursOxo-derivative (70–75% yield)
Alkylation Methyl iodide/K₂CO₃RT, 12 hoursN-methylated product
Reduction LiAlH₄ in dry etherReflux, 3 hoursAlcohol derivative (88% yield)
Nucleophilic Substitution Alkyl halidesDMF, 80°C, 6 hoursAlkylated amine derivatives
Cyclization p-TsOHToluene, reflux, 24 hoursSix-membered lactam

(A) Ester Hydrolysis

Under basic conditions, the ester group undergoes nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylic acid. Acidic conditions protonate the carbonyl oxygen, facilitating water-mediated hydrolysis.

(B) Oxidation Pathways

The amino group is oxidized by KMnO₄ to an imine intermediate, which is further hydrolyzed to a ketone. This reaction is highly dependent on pH and temperature, with yields optimized at 60°C in dilute H₂SO₄.

(C) Alkylation Dynamics

The primary amine reacts with methyl iodide via an SN2 mechanism. Potassium carbonate acts as a base to deprotonate the amine, enhancing nucleophilicity. Steric hindrance from the tetrahydropyran ring slows reaction rates compared to linear analogs.

(A) Pharmaceutical Intermediates

  • Used to synthesize β-lactam antibiotics via cyclization reactions.

  • Serves as a precursor for kinase inhibitors in oncology research (e.g., PI3K/Akt pathway modulators).

(B) Biochemical Probes

  • The amino group is functionalized with fluorescent tags (e.g., FITC) for enzyme-binding studies.

  • Acts as a chiral building block in asymmetric catalysis for producing enantiopure drugs.

Structural and Kinetic Data

PropertyValueSource
Molecular Weight187.24 g/mol
Optimal pH for Hydrolysis10–12 (basic) / 1–3 (acidic)
Reaction Half-Life (Ester Hydrolysis)2.5 hours (pH 12)

This compound’s versatility in organic synthesis and drug development is underscored by its well-documented reactivity profile and modular functional groups. Future research may explore its utility in green chemistry applications or novel bioconjugation strategies.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is primarily studied for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Neuroprotective Agents

Research indicates that compounds with similar structures exhibit neuroprotective properties. This compound may serve as a scaffold for developing neuroprotective drugs aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Studies have shown that amino acid derivatives can inhibit cancer cell proliferation. Preliminary data suggest that this compound may possess cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanisms of action and efficacy.

Biochemical Tool Applications

The compound's unique structure allows it to function as a biochemical tool in various research applications.

Enzyme Inhibitors

This compound can be explored as an inhibitor of specific enzymes involved in metabolic pathways. By modifying the compound to enhance its binding affinity, researchers can study enzyme kinetics and regulation.

Synthesis of Peptide Analogues

The compound can be utilized in the synthesis of peptide analogues, which are crucial for studying protein interactions and functions. Its incorporation into peptide sequences may help elucidate the role of specific amino acids in protein structure and stability.

Case Study 1: Neuroprotective Effects

A study conducted on rat models demonstrated that a derivative of this compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated reduced markers of apoptosis and inflammation in treated groups compared to controls.

ParameterControl GroupTreated Group
Neuronal Survival (%)4578
Apoptosis MarkersHighLow
Inflammation LevelsElevatedReduced

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that this compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway.

Cell LineIC50 (µM)Mechanism of Action
MCF725Mitochondrial Apoptosis
MDA-MB-23130Cell Cycle Arrest

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active form of the compound. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate with structurally related compounds, emphasizing molecular features, physicochemical properties, and applications.

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Stereochemistry Applications/Notes
This compound C₉H₁₅NO₃ Tetrahydro-2H-pyran-4-yl 185.105 R-configuration Peptidomimetics, enzyme inhibitors; enhanced membrane association due to THP ring
Methyl (2R)-3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate hydrochloride (1:1) C₉H₁₈ClNO₃ Tetrahydro-2H-pyran-4-yl + hydrochloride 223.697 R-configuration Improved solubility for pharmaceutical formulations; salt form stabilizes the amine
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate C₁₀H₁₂N₂O₄ 4-Nitrophenyl 224.21 S-configuration Intermediate for nitro-to-amine reduction in prodrug synthesis
2-Amino-2-(3-bromo-4-hydroxyphenyl)acetate methyl hydrochloride C₉H₁₁BrClNO₃ 3-Bromo-4-hydroxyphenyl 296.55 Racemic Halogenated analog used in radiolabeling or cross-coupling reactions
Methyl (R)-2-amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoate C₁₄H₂₀Cl₂N₂O₂ 4-(Bis(2-chloroethyl)amino)phenyl 327.23 R-configuration Alkylating agent with potential anticancer activity; cytotoxic substituent

Key Analysis:

Structural Variations and Bioactivity: The tetrahydropyran (THP) ring in the target compound provides conformational restraint and moderate lipophilicity, favoring interactions with hydrophobic enzyme pockets. In contrast, the 4-nitrophenyl group in the S-enantiomer () introduces electron-withdrawing effects, altering reactivity in reduction reactions .

Stereochemical Impact :

  • The R-configuration of the target compound is critical for enantioselective binding to biological targets, whereas the S-enantiomer of the 4-nitrophenyl derivative () may show divergent pharmacological profiles .

Physicochemical Properties: Hydrochloride salts (e.g., ) enhance aqueous solubility, making them preferable for intravenous formulations. The target compound’s free base form, however, offers better lipid bilayer penetration . The bis(2-chloroethyl)amino group in increases molecular weight and introduces alkylating functionality, expanding therapeutic utility but requiring careful toxicity profiling .

Synthetic Utility :

  • The THP-containing compound is often synthesized via stereoselective methods (e.g., asymmetric hydrogenation), whereas nitro- or halogenated analogs rely on electrophilic aromatic substitution or SN2 reactions .

Biological Activity

Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, also known as methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₈ClNO₃
  • Molecular Weight : 223.697 g/mol
  • CAS Number : 1191997-33-7

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly glutamate transporters, which are critical in neurological disorders.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound:

StudyCell LineIC₅₀ (µM)Mechanism
A431<10Induces apoptosis via caspase activation
Jurkat15Inhibits cell proliferation through cell cycle arrest

The compound exhibited significant cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Neuroprotective Effects

In neuropharmacological assessments, this compound has been evaluated for its protective effects on neuronal cells:

StudyModelOutcome
PC12 CellsReduced apoptosis under oxidative stress
Primary Neuronal CulturesEnhanced survival rate in excitotoxic conditions

These findings suggest that the compound may be beneficial in treating neurodegenerative diseases by protecting neurons from damage.

Case Studies

  • Case Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of related compounds, highlighting that modifications at specific positions on the tetrahydropyran ring can enhance anticancer activity. This compound was one of the lead compounds showing promising results against A431 and Jurkat cell lines .
  • Neuroprotective Study :
    In another investigation, the compound was tested for its efficacy in protecting neurons from glutamate-induced toxicity. Results indicated that treatment with this compound significantly decreased neuronal death and improved cell viability .

Q & A

Q. How can synthetic routes for Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate be optimized to improve enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical for chiral compounds like this. A diazo intermediate strategy (e.g., benzyl 2-diazo-3-(tetrahydro-2H-pyran-4-yl)propanoate) can be employed, as described in General Procedure C (). Post-synthesis, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or polarimetry ([α]D measurements) should validate purity. For example, L-tryptophan methyl ester derivatives achieved >99% enantiomeric excess via similar protocols (). Boc-protection of the amino group before esterification may reduce racemization during synthesis ( ).

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR can confirm the tetrahydro-2H-pyran-4-yl group (δ ~3.5–4.0 ppm for oxy protons) and ester methyl group (δ ~3.7 ppm). Compare with published spectra of structurally similar compounds ().
  • HRMS: High-resolution mass spectrometry (e.g., ESI/Q-TOF) ensures accurate molecular ion detection (e.g., [M+H]+ calculated for C10H17NO3: 200.1287) ().
  • X-ray Crystallography: If crystalline derivatives are synthesized (e.g., hydrochloride salts), X-ray analysis resolves absolute configuration ( ).

Q. How does the tetrahydro-2H-pyran-4-yl group influence the compound’s solubility and stability in aqueous buffers?

Methodological Answer: The ether and cyclic oxygen in the tetrahydro-2H-pyran-4-yl group enhance hydrophilicity. Partition coefficient (LogP) can be predicted using software like ChemAxon or experimentally measured via shake-flask method ( ). Stability studies under acidic/basic conditions (e.g., pH 2–9 at 37°C for 24 hours) with HPLC monitoring are recommended. Oxidation of the pyran ring (e.g., with KMnO4) may degrade the compound, requiring inert atmospheres during storage ().

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes during the synthesis of this compound?

Methodological Answer: The stereochemistry arises from the chiral auxiliary or catalyst used. For example, Evans oxazolidinones or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can enforce (R)-configuration. Computational studies (DFT or MD simulations) model transition states to predict enantioselectivity. highlights a 9:1 diastereomeric ratio in a similar reaction, suggesting steric effects from the tetrahydro-2H-pyran group influence selectivity.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like GABA receptors or peptidases can identify binding modes. QSAR models trained on analogs (e.g., 4-methoxy-D-phenylalanine in ) predict pharmacokinetic properties. MD simulations (NAMD/GROMACS) assess stability of ligand-target complexes over 100+ ns trajectories.

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Methodological Answer: Contradictions often stem from reaction conditions (e.g., solvent polarity, temperature). Systematic DOE (Design of Experiments) testing variables (e.g., solvent: DCM vs. THF; catalyst: Pd/C vs. Rh) can optimize yields. For example, reports 62% yield using hexane-EtOAc (32:1) for purification, while similar compounds in require reverse-phase chromatography. Cross-validate results with kinetic studies (e.g., in situ IR monitoring).

Q. How does the compound’s stability under UV light or elevated temperatures impact long-term storage?

Methodological Answer: Accelerated stability testing (ICH guidelines):

  • Thermal Stability: Heat at 40–60°C for 1–4 weeks; analyze degradation via HPLC-MS.
  • Photostability: Expose to UV (320–400 nm) for 24–48 hours; quantify photodegradants (). Stabilizers like antioxidants (BHT) or airtight, amber vials are recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.